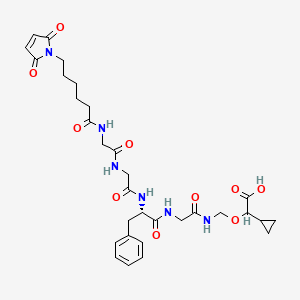

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

Description

BenchChem offers high-quality MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H40N6O10 |

|---|---|

Molecular Weight |

656.7 g/mol |

IUPAC Name |

2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |

InChI |

InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29?/m0/s1 |

InChI Key |

SHKYFEZQVRQXHQ-RBQQCVMASA-N |

Isomeric SMILES |

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |

Canonical SMILES |

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH: A Novel Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a sophisticated, cleavable linker designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This linker incorporates a maleimido-caproyl (MC) group for antibody conjugation, a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence, and a unique cyclopropane-containing self-immolative spacer. This design facilitates the stable attachment of potent cytotoxic payloads to a monoclonal antibody and ensures their specific release within the tumor microenvironment. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, conjugation protocols, and its role in the mechanism of action of ADCs targeting the HER2 pathway.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is an advanced linker system designed for optimal performance in ADC development. Its key features include:

-

Maleimide (B117702) Group (MC): Enables covalent attachment to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

-

GGFG Tetrapeptide: A substrate for lysosomal proteases, particularly cathepsins, which are overexpressed in the tumor microenvironment. This ensures targeted cleavage and payload release.[1]

-

Cyclopropane-Containing Spacer: This novel spacer is designed to facilitate efficient release of the cytotoxic drug following peptide cleavage.

-

Carboxylic Acid Terminus: Provides a reactive handle for the attachment of hydroxyl- or amine-containing cytotoxic payloads.

This guide will delve into the technical aspects of this linker, providing researchers with the necessary information for its potential application in ADC research and development.

Physicochemical Properties

While specific experimental data for this exact linker is not publicly available, its properties can be inferred from its constituent parts.

| Property | Value (Estimated) |

| Molecular Formula | C31H40N6O10 |

| Molecular Weight | 656.68 g/mol |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely limited. |

| Stability | The maleimide group is reactive towards thiols. The peptide bond is stable in circulation but cleavable by specific proteases. |

| Purity | For research use, typically >95% as determined by HPLC. |

Quantitative Data: In Vitro Cytotoxicity of a Structurally Similar ADC

While specific in vitro cytotoxicity data for an ADC utilizing the precise MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker is not available in the public domain, data from a study on a novel camptothecin-based ADC with a clinically validated MC-GGFG-based linker provides valuable insight into its potential efficacy.[2] The following table summarizes the IC50 values of Trastuzumab conjugated to different camptothecin (B557342) derivatives via an MC-GGFG linker, evaluated against various HER2-expressing cancer cell lines.

| Cell Line | ADC Construct (Trastuzumab-MC-GGFG-Payload) | IC50 (nM) |

| SHP-77 | 7300-LP3004 | 39.74[3] |

| SHP-77 | 7300-LP2004 | 32.17[3] |

| SHP-77 | 7300-LP1003 | 186.6[3] |

| SHP-77 | 7300-Deruxtecan (T-DXd) | 124.5[3] |

Note: The payloads in the above constructs are camptothecin derivatives, and the exact linker structure may have minor variations from the topic compound. This data is presented to provide a reasonable expectation of the potency of ADCs constructed with GGFG-based linkers.

Experimental Protocols

Proposed Synthesis of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

The synthesis of this complex linker is a multi-step process. The following is a proposed synthetic workflow based on established methodologies in peptide and linker synthesis.

Workflow for Linker Synthesis

Caption: Proposed workflow for the synthesis of the linker.

4.1.1. Solid-Phase Peptide Synthesis (SPPS) of GGFG Tetrapeptide

This protocol is based on the widely used Fmoc/tBu strategy.[4]

Materials:

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin.

-

-

Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH sequentially.

-

Cleavage: Once the tetrapeptide is assembled, wash the resin with DCM and dry. Cleave the peptide from the resin using the TFA cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude GGFG peptide by reverse-phase HPLC.

4.1.2. Synthesis of the Cyclopropane Moiety and Final Linker Assembly

The synthesis of the cyclopropane-containing spacer and its conjugation to the peptide and maleimide group would involve specialized organic synthesis techniques. A plausible route would involve the synthesis of an aminomethoxymethyl cyclopropane carboxylic acid derivative, which is then coupled to the N-terminus of the GGFG peptide. The final step would be the coupling of maleimido-caproic acid to the N-terminus of the GGFG-spacer construct. Each step would require purification by chromatography.

Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of the linker-payload to a monoclonal antibody, such as Trastuzumab, via maleimide-thiol chemistry.[][6][7]

Workflow for ADC Conjugation

Caption: General workflow for antibody-drug conjugation.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker coupled to a cytotoxic payload

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column.

-

-

Conjugation:

-

Dissolve the linker-payload in an organic solvent like DMSO.

-

Add the linker-payload solution to the reduced antibody at a molar excess (typically 1.5-2 fold over available thiol groups).

-

Ensure the final concentration of the organic solvent is below 10%.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Purification: Purify the ADC using HIC to separate unconjugated antibody, free drug, and ADCs with different drug-to-antibody ratios (DARs).

-

Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.

Mechanism of Action and Signaling Pathway

When conjugated to an antibody like Trastuzumab and a cytotoxic payload such as a camptothecin derivative, the resulting ADC targets cancer cells overexpressing the HER2 receptor.

Signaling Pathway of a Trastuzumab-Based ADC

Caption: Mechanism of action of a Trastuzumab-based ADC.

Description of the Pathway:

-

Binding: The Trastuzumab component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells.[8]

-

Internalization: The ADC-HER2 complex is internalized by the cell through endocytosis, forming an endosome.[9]

-

Lysosomal Trafficking: The endosome fuses with a lysosome.

-

Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, cathepsins cleave the GGFG tetrapeptide linker.[1]

-

Payload Release: Following peptide cleavage, the cyclopropane-containing spacer facilitates the release of the active cytotoxic payload.

-

Cytotoxic Effect: If the payload is a camptothecin derivative, it will inhibit topoisomerase I, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[9]

In addition to delivering the cytotoxic payload, the Trastuzumab antibody itself can exert anti-tumor effects by inhibiting HER2-mediated signaling pathways (like the PI3K/AKT and MAPK pathways) and by inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[8][10][11][12]

Conclusion

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH represents a highly promising linker for the development of advanced Antibody-Drug Conjugates. Its design incorporates features for enhanced stability in circulation and specific, efficient payload release within the target tumor cells. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the potential of this linker in creating novel, potent, and targeted cancer therapeutics. Further investigation into the precise synthesis and in vivo performance of ADCs utilizing this specific linker is warranted to fully elucidate its therapeutic potential.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Trastuzumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Enhances Natural Killer Cell Cytotoxicity in HER2-Overexpressing Ovarian Cancer [mdpi.com]

- 12. Trastuzumab mediates antibody-dependent cell-mediated cytotoxicity and phagocytosis to the same extent in both adjuvant and metastatic HER2/neu breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of a Novel ADC Linker: A Technical Guide to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for the novel antibody-drug conjugate (ADC) linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. This cleavable linker system incorporates a maleimide (B117702) group for antibody conjugation, a cathepsin-cleavable GGFG peptide, a self-immolative p-aminobenzyl ether (PABE) spacer, and a cyclopropanecarboxylic acid payload surrogate. The modular design of this linker allows for the targeted delivery and controlled release of therapeutic agents. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The synthesis of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is accomplished through a convergent strategy, which involves the individual synthesis of three key fragments followed by their sequential coupling. The overall workflow is depicted below.

An In-Depth Technical Guide to the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker, a critical component in the design of advanced Antibody-Drug Conjugates (ADCs). This document delves into the linker's core components, its cleavage mechanism, and the subsequent intracellular release of cytotoxic payloads. It further details relevant experimental protocols and presents available data to inform ADC research and development.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a pivotal element that dictates the ADC's stability in circulation, its drug-release mechanism at the target site, and its overall therapeutic index. The MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker is an advanced, enzymatically cleavable system designed for controlled payload release within the tumor cell.

Core Components and Mechanism of Action

The MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker is a sophisticated construct with distinct functional units:

-

MC (Maleimidocaproyl): This component serves as the conjugation moiety, enabling stable covalent attachment to the antibody, typically through the thiol group of a cysteine residue.

-

GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is the enzymatically cleavable unit. It is designed to be stable in the systemic circulation but is recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment and within cancer cells.[1][2][3]

-

-NH-CH2-O-CH2-cyclopropane-COOH: This portion of the linker acts as a self-immolative spacer. Following the enzymatic cleavage of the GGFG sequence, this spacer undergoes a spontaneous chemical rearrangement to release the payload in its active form. The cyclopropane (B1198618) moiety is thought to enhance structural rigidity and stability.[4][]

The overall mechanism of action can be summarized in the following steps:

-

Circulation: The ADC circulates systemically, with the linker ensuring the cytotoxic payload remains securely attached to the antibody, minimizing off-target toxicity.

-

Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and/or Cathepsin L recognize and cleave the GGFG peptide sequence.

-

Payload Release: The cleavage of the GGFG moiety triggers the self-immolation of the spacer, leading to the release of the cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the mechanism of action of ADCs utilizing the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker.

Caption: General mechanism of action of an ADC with a cleavable linker.

Caption: Workflow of linker cleavage and payload release.

Quantitative Data

While specific quantitative data for ADCs utilizing the precise MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker is not extensively available in the public domain, data from ADCs with similar GGFG linkers, such as Trastuzumab deruxtecan (B607063) (T-DXd), can provide valuable insights. It is important to note that the nature of the antibody, payload, and the exact spacer can influence these parameters.

Table 1: In Vitro Cytotoxicity of GGFG-linked ADCs

| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |

| DU145-PSMA | PSMA | Biparatopic ADC-HLE | 0.09 | [6] |

| CWR22Rv1 | PSMA | Biparatopic ADC-HLE | 0.23 | [6] |

| Karpas-299 | CD30 | Brentuximab-Cyclodextrin ADC | 0.016 - 0.034 | [7] |

Table 2: In Vivo Efficacy of GGFG-linked ADCs

| Xenograft Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| DMS79 (SCLC) | SC134-deruxtecan | 3 | Significant | [6] |

| Karpas-299 | Brentuximab-Cyclodextrin ADC | 1 | Complete Regression (8/8) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of ADCs with the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Methodology:

-

Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in cell culture medium. Replace the existing medium with the drug-containing medium.

-

Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-120 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.

Caption: Workflow for an in vitro cytotoxicity assay.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the GGFG linker to cleavage by Cathepsin B.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA). Prepare solutions of the linker-payload conjugate and recombinant human Cathepsin B.

-

Reaction Initiation: In a microplate, combine the linker-payload conjugate with the activated Cathepsin B solution. Include controls with no enzyme and a known Cathepsin B substrate.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Detection: Monitor the cleavage of the linker by measuring the release of the payload or a fluorescent reporter group using an appropriate method (e.g., HPLC-MS or a fluorescence plate reader).

-

Data Analysis: Quantify the amount of cleaved product over time to determine the cleavage kinetics.

Bystander Killing Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

-

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate the plate for 72-120 hours.

-

Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viability of the antigen-positive and antigen-negative cell populations.

-

Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.

Conclusion

The MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker represents a sophisticated and effective technology for the development of next-generation ADCs. Its enzyme-cleavable design ensures stability in circulation and targeted payload release within cancer cells, aiming to maximize therapeutic efficacy while minimizing systemic toxicity. While further studies are needed to fully elucidate the specific quantitative advantages of the cyclopropane moiety, the principles outlined in this guide provide a solid foundation for researchers and drug developers working with this and similar ADC linker systems. The provided experimental protocols offer a starting point for the comprehensive evaluation of novel ADC candidates.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

The Cyclopropane Moiety in Antibody-Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropane (B1198618) moiety into antibody-drug conjugate (ADC) linkers presents a compelling avenue for modulating ADC properties. This technical guide delves into the multifaceted role of this unique cyclic structure, exploring its impact on linker stability, drug release mechanisms, and overall therapeutic efficacy. Drawing from preclinical and clinical data, this document provides a comprehensive overview for researchers and drug developers in the field of oncology and targeted therapeutics.

Core Concepts: The Influence of the Cyclopropane Ring

The cyclopropane ring, a three-membered carbocycle, possesses distinct stereoelectronic properties that impart significant advantages in drug design. Its rigid, planar structure and the unique hybridization of its carbon atoms lead to several key features relevant to ADC linker technology:

-

Conformational Rigidity: The cyclopropane unit acts as a conformational lock, restricting the flexibility of the linker. This can lead to a more defined three-dimensional structure, which may influence interactions with processing enzymes and improve metabolic stability.[1][2][3]

-

Metabolic Stability: The strained ring system of cyclopropane can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[4] This intrinsic stability can contribute to a longer plasma half-life of the ADC, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane group can alter the lipophilicity and polarity of the linker, which in turn affects the overall solubility, aggregation propensity, and pharmacokinetic profile of the ADC.

Cyclopropane in Action: A Case Study of Disulfide-Linked PBD-Dimer ADCs

A pivotal study provides critical insights into the nuanced effects of cyclopropane in ADC linkers. This research compared the in vivo efficacy of anti-CD22 pyrrolobenzodiazepine (PBD)-dimer ADCs with three different disulfide-based linkers: cyclopropyl, cyclobutyl, and methyl.

While all three ADCs exhibited similar plasma stability, their in vivo anti-tumor activity varied dramatically. The methyl- and cyclobutyl-containing ADCs demonstrated strong efficacy in a xenograft mouse model. In stark contrast, the ADC featuring a cyclopropyl-disulfide linker was found to be inactive.[5]

Further investigation into the intratumor catabolites revealed the underlying mechanism for this discrepancy. The active methyl- and cyclobutyl-linked ADCs released the PBD-dimer payload within the tumor. However, the cyclopropyl-linked ADC generated a nonimmolating thiol-containing catabolite that was incapable of binding to DNA, thus rendering it non-cytotoxic.[5] This finding underscores that the influence of the cyclopropane moiety extends beyond simple plasma stability and can profoundly impact the intracellular processing and ultimate bioactivation of the payload.

Table 1: In Vivo Efficacy of Disulfide-Linked PBD-Dimer ADCs

| Linker Moiety | In Vivo Efficacy in WSU-DLCL2 Xenograft Model | Intratumor Catabolite |

| Methyl | Strong | Active PBD-dimer |

| Cyclobutyl | Strong | Active PBD-dimer |

| Cyclopropyl | Inactive | Nonimmolating thiol-containing catabolite |

Source: Adapted from "Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates"[5]

Other Cyclopropane-Containing ADC Linkers

Beyond the context of disulfide-PBD linkers, other cyclopropane-containing linkers have been developed and are commercially available for ADC research. These include:

-

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH: This linker can be conjugated with camptothecin (B557342) and subsequently attached to an antibody like Trastuzumab.[4][][7][8]

-

Gly-Cyclopropane-Exatecan: This linker is utilized in the synthesis of an anti-B7-H4 ADC, delivering the topoisomerase I inhibitor exatecan.[9][10][11]

Experimental Protocols

General Protocol for In Vitro Plasma Stability Assay of an ADC

This protocol outlines a general method for assessing the stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

-

Antibody-Drug Conjugate (ADC) of interest

-

Human, mouse, or rat plasma (anticoagulant-treated)

-

Phosphate-buffered saline (PBS)

-

Protein A or antigen-specific affinity capture beads

-

Digestion enzyme (e.g., trypsin, papain) - optional, for payload release analysis

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole)

2. Procedure:

-

ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species. A control sample in PBS should also be prepared.

-

Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots.

-

Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any degradation.

-

ADC Capture: Thaw the samples and use affinity capture beads (e.g., Protein A) to isolate the ADC from the plasma matrix.

-

Washing: Wash the beads with PBS to remove non-specifically bound proteins.

-

Elution/Digestion:

-

Intact ADC Analysis (DAR analysis): Elute the intact ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).

-

Released Payload Analysis: Resuspend the beads in a digestion buffer containing an enzyme (e.g., papain) to cleave the linker and release the payload.

-

-

LC-MS Analysis:

-

Analyze the eluted intact ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.

-

Analyze the supernatant from the digestion to quantify the amount of released payload.

-

-

Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point to determine the plasma stability profile and half-life of the linker.[12][13][14]

Generalized Synthesis of a Cyclopropane-Containing Peptide Linker

The synthesis of a cyclopropane-containing peptide linker, such as MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, typically involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

1. Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone (e.g., GGFG):

-

The C-terminal amino acid (e.g., Glycine) is attached to a solid support resin.

-

The subsequent amino acids (e.g., Phenylalanine, Glycine) are sequentially coupled using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Protecting groups on the amino acid side chains and N-terminus are used throughout the synthesis and are removed at the appropriate steps.

2. Incorporation of the Cyclopropane Moiety:

-

A precursor molecule containing the cyclopropane ring and a reactive group (e.g., a carboxylic acid or an activated ester) is synthesized separately.

-

This cyclopropane-containing building block is then coupled to the N-terminus of the peptide synthesized on the solid support.

3. Cleavage and Purification:

-

The completed linker-peptide is cleaved from the solid support resin using a cleavage cocktail (e.g., containing trifluoroacetic acid).

-

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, high-purity cyclopropane-containing linker.[15]

Visualizing Mechanisms and Workflows

Catabolism of a Cyclopropyl-Disulfide Linker Leading to an Inactive Metabolite

Caption: Inactivation pathway of a cyclopropyl-disulfide linked ADC.

Preclinical Evaluation Workflow for a Novel ADC Linker

Caption: A streamlined workflow for the preclinical assessment of new ADC linkers.

Conclusion

The cyclopropane moiety offers a unique and valuable tool for medicinal chemists in the design of next-generation ADC linkers. Its ability to impart conformational rigidity and enhance metabolic stability can contribute to the development of more robust and effective ADCs. However, as evidenced by the case of the cyclopropyl-disulfide-PBD-dimer ADC, the influence of the cyclopropane ring is complex and can extend to the mechanism of payload release. A thorough understanding of the interplay between the cyclopropane unit, the linker chemistry, and the payload is therefore critical for the successful development of novel ADCs. Future research focusing on systematic comparisons of cyclopropane-containing linkers with established linker technologies will be invaluable in further elucidating their potential and guiding the rational design of future targeted cancer therapies.

References

- 1. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH | Orgasynth [orgasynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 10. onclive.com [onclive.com]

- 11. benchchem.com [benchchem.com]

- 12. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Buy MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH [smolecule.com]

An In-Depth Technical Guide to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of these complex biotherapeutics are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the novel linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. This linker integrates a well-established protease-cleavable peptide sequence with a unique cyclopropane-containing spacer, aiming to provide enhanced stability and controlled drug release at the tumor site. This document details the linker's chemical architecture, proposed mechanism of action, and provides a framework for its synthesis, characterization, and evaluation in the context of ADC development. While specific experimental data for this exact linker is limited in publicly available literature, this guide consolidates information on its constituent components and analogous systems to provide a robust resource for researchers in the field.

Introduction

Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to cancer cells while minimizing exposure to healthy tissues. Antibody-drug conjugates (ADCs) epitomize this strategy, comprising a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical component, ensuring the ADC remains stable in systemic circulation and facilitates the efficient release of the payload upon reaching the target tumor cell.

The linker MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a sophisticated, cleavable linker designed for advanced ADC development. It incorporates several key features:

-

Maleimidocaproyl (MC) spacer: A commonly used component to connect the linker to the antibody.

-

Gly-Gly-Phe-Gly (GGFG) tetrapeptide: A sequence susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.

-

A novel spacer unit (-NH-CH2-O-CH2-cyclopropane-COOH): This component, featuring a cyclopropane (B1198618) ring, is designed to impart rigidity and potentially influence the pharmacokinetic properties of the resulting ADC. The terminal carboxylic acid (COOH) provides a versatile handle for conjugation to a variety of payloads.

This guide will delve into the technical aspects of this linker, providing insights for its application in the development of next-generation ADCs.

Chemical Structure and Physicochemical Properties

The chemical structure of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is multifaceted, with each component playing a distinct role in the linker's overall function.

Table 1: Physicochemical Properties of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

| Property | Value | Source |

| Molecular Formula | C31H40N6O10 | [Calculated] |

| Molecular Weight | 656.68 g/mol | [Calculated] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely limited. | General knowledge of similar peptide-based linkers. |

| Stability | The maleimide (B117702) group is reactive towards thiols. The peptide bonds are susceptible to enzymatic cleavage. The ether and cyclopropane moieties are generally stable. | General chemical principles. |

Table 2: Functional Components of the Linker

| Component | Structure | Function |

| Maleimidocaproyl (MC) | O=C1C=CC(=O)N1(CCCCCC(O)=O) | Provides a reactive maleimide group for covalent attachment to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. The caproyl chain acts as a spacer. |

| Gly-Gly-Phe-Gly (GGFG) | -NH-CH2-CO-NH-CH2-CO-NH-CH(CH2Ph)-CO-NH-CH2-COOH | A substrate for lysosomal proteases, primarily cathepsin B and L, enabling selective cleavage within the target cell. |

| Spacer Unit | -NH-CH2-O-CH2-cyclopropane-COOH | The cyclopropane ring is hypothesized to introduce conformational rigidity, which may impact plasma stability and enzymatic cleavage kinetics. The terminal carboxylic acid serves as the conjugation point for the cytotoxic payload. |

Mechanism of Action in Targeted Drug Delivery

The targeted delivery and controlled release of the cytotoxic payload by an ADC utilizing the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker follows a multi-step process.

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite assembly is the linker, a chemical bridge that dictates the stability, safety, and efficacy of the ADC.[][2] Among the various linker strategies, cleavable linkers are designed to remain stable in the systemic circulation and selectively release their potent payload within the tumor microenvironment or inside cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3][4] This technical guide provides a comprehensive exploration of the core principles, mechanisms, and characterization of cleavable linkers in ADCs.

Core Principles of Cleavable ADC Linkers

The fundamental role of a cleavable linker is to ensure that the cytotoxic payload remains securely attached to the antibody during circulation in the bloodstream (pH ~7.4) and is efficiently released upon encountering specific triggers within the target tumor site.[5][6] This delicate balance between stability and conditional lability is paramount to achieving a wide therapeutic window.[6] Premature payload release can lead to systemic toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy.[7]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly classified based on the specific physiological or biochemical trigger that initiates their cleavage. The primary categories include chemically-labile linkers (pH-sensitive and glutathione-sensitive) and enzyme-cleavable linkers.[8][9][10]

Chemically-Labile Linkers

These linkers are designed to break in response to the unique chemical environment of tumors or specific intracellular compartments.

Exploiting the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream, these linkers incorporate acid-labile functional groups, most notably hydrazones.[11][][13] Upon internalization of the ADC, the acidic milieu of these organelles triggers the hydrolysis of the linker, releasing the payload.[] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[13] However, concerns about their stability in circulation have led to the development of more stable alternatives.[5][11]

This class of linkers leverages the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), within the cytoplasm (1-10 mM) compared to the extracellular environment (~5 µM in blood).[][] These linkers contain a disulfide bond that remains stable in the bloodstream but is rapidly reduced and cleaved by intracellular GSH, liberating the payload.[][16] The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[]

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for enzymes that are highly expressed in tumor cells or within their lysosomes, offering a high degree of specificity.

These linkers typically incorporate a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which is often overexpressed in cancer cells.[5][17][] The most widely used protease-cleavable linker is the valine-citrulline (Val-Cit) dipeptide.[6][19] Following ADC internalization and trafficking to the lysosome, cathepsin B cleaves the amide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[6][]

These linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is also found in the tumor microenvironment.[20] β-glucuronide linkers are hydrophilic, which can help to reduce the aggregation of ADCs carrying hydrophobic payloads.[20]

Quantitative Data Presentation

The stability and cleavage kinetics of ADC linkers are critical parameters that influence their in vivo performance. The following tables summarize key quantitative data for different cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Cleavable ADC Linkers

| Linker Type | Linker Example | Payload | Species | Half-life (t1/2) | Reference |

| Hydrazone | Phenylketone-derived | - | Human Plasma | ~2 days | [8] |

| Hydrazone | - | - | pH 7.0 | 183 hours | [] |

| Dipeptide | Phe-Lys-PABC | MMAE | Human Plasma | 30 days | [8] |

| Dipeptide | Val-Cit-PABC | MMAE | Human Plasma | 230 days | [8] |

| Dipeptide | Phe-Lys-PABC | MMAE | Mouse Plasma | 12.5 hours | [8] |

| Dipeptide | Val-Cit-PABC | MMAE | Mouse Plasma | 80 hours | [8] |

Table 2: Cleavage Rates of pH-Sensitive Linkers

| Linker Type | Linker Example | pH | Half-life (t1/2) | Reference |

| Hydrazone | - | 5.0 | 4.4 hours | [] |

| Spiro-orthoester (SpiDo) | - | 5.5 | ~10 minutes | [22] |

| Spiro-orthoester (SpiDo) | - | 7.4 | ~2.3 hours | [22] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[7][23]

Materials:

-

Test ADC

-

Plasma (from relevant species, e.g., human, mouse, rat)[24][25]

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Sample collection tubes

-

-80°C freezer

Procedure:

-

ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS.[7]

-

Incubate the samples at 37°C with gentle shaking.[7]

-

Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).[7]

-

Immediately freeze the collected aliquots at -80°C to halt further degradation.[7]

-

Sample Analysis:

-

To measure intact ADC (Drug-to-Antibody Ratio - DAR):

-

To measure released payload:

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[7]

Lysosomal Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by a specific lysosomal enzyme (e.g., Cathepsin B).[2][6]

Materials:

-

ADC with a protease-cleavable linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent (e.g., DTT)

-

Incubator at 37°C

-

Quenching solution (e.g., acidic solution)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the ADC and activated Cathepsin B in the assay buffer.

-

Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points, take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[3]

In Vitro Bystander Killing Assay

Objective: To assess the ability of an ADC's payload to kill adjacent, antigen-negative cells after being released from antigen-positive cells.[4][9][27]

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)

-

Cell culture medium and supplements

-

96-well plates

-

Test ADC and control ADC (e.g., non-binding isotype control)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[9]

-

ADC Treatment: After the cells have adhered, treat the co-cultures and monocultures with a serial dilution of the test ADC and control ADC.[9]

-

Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

-

Analysis:

-

Microscopy/Flow Cytometry: Visualize and quantify the number of viable Ag- (GFP-positive) cells in the co-cultures compared to the Ag- monoculture control.

-

Cell Viability Assay: Measure the overall cell viability in each well.

-

-

Data Analysis: Determine the extent of killing of the Ag- cells in the co-culture, which represents the bystander effect.

Conclusion

The selection and design of a cleavable linker are critical determinants of the success of an ADC therapeutic. A thorough understanding of the different cleavage mechanisms, coupled with rigorous experimental characterization of stability, cleavage kinetics, and bystander effect, is essential for the development of safe and effective ADCs. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology and to make informed decisions in the design of next-generation targeted cancer therapies.

References

- 2. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. adcreview.com [adcreview.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 19. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 25. ADC Plasma Stability Assay [iqbiosciences.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Physicochemical Properties of MC-GGFG Based Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) based linkers, which are integral components in the design and development of antibody-drug conjugates (ADCs). Understanding these properties is critical for optimizing ADC stability, efficacy, and overall therapeutic index.

Introduction to MC-GGFG Linkers

The MC-GGFG linker is a cleavable linker system designed to connect a cytotoxic payload to a monoclonal antibody. It is composed of two primary functional units: the maleimidocaproyl (MC) group, which serves as a stable anchor to the antibody via reaction with cysteine residues, and the glycyl-glycyl-phenylalanyl-glycyl (GGFG) tetrapeptide, which acts as a substrate for lysosomal proteases, enabling controlled intracellular drug release. The strategic combination of these components results in a linker that is stable in systemic circulation but is efficiently cleaved within the target cancer cells.

Physicochemical Properties

The performance of an ADC is intrinsically linked to the physicochemical characteristics of its linker. Key properties of the MC-GGFG linker, including its stability under various pH conditions, solubility, and enzymatic cleavage kinetics, are detailed below.

Stability of the Maleimide-Cysteine Conjugate

The stability of the thioether bond formed between the maleimide (B117702) group of the linker and a cysteine residue on the antibody is crucial for preventing premature drug release. The maleimide ring can undergo hydrolysis, leading to a ring-opened, more stable structure that is resistant to retro-Michael addition, a common pathway for payload dissociation.[1][2] This hydrolysis is pH-dependent, accelerating with increasing pH.[][4]

Data Presentation: pH-Dependent Hydrolysis of Maleimidocaproyl Linker

The following table summarizes the kinetics of succinimide (B58015) ring hydrolysis for a maleimidocaproyl (mc)-linked ADC at various pH values. While this data is for an ADC and not the isolated linker, it provides valuable insight into the stability of the maleimide conjugate.

| pH | Temperature (°C) | Time (h) | Conversion to Ring-Opened Form (%) | Reference |

| 7.4 | 37 | - | No observable ring opening | [4] |

| 8.5 | 37 | 14 | 29 | [4] |

| 9.2 | 37 | 14 | 54 | [4] |

| 9.2 | 45 | 48 | Completion of hydrolysis | [4] |

Note: The hydrolysis of the maleimide ring is a desirable process post-conjugation as it enhances the stability of the ADC.

Enzymatic Cleavage of the GGFG Peptide

The GGFG tetrapeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[5] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload. It has been reported that cathepsin L is more efficient at cleaving the GGFG linker than cathepsin B, enabling nearly complete release of the payload within 72 hours.[5]

Data Presentation: Enzymatic Cleavage of Peptide Linkers

| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit | Cathepsin B | - | - | - | [6] |

| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit | [6] |

| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit | [6] |

| Z-Phe-Arg-AMC | Cathepsin L | 1.5 | 0.77 | 1.95 x 10⁶ | [7] |

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The data for Z-Phe-Arg-AMC with Cathepsin L is provided as a reference for typical kinetic parameters.

Solubility

The solubility of the linker-payload conjugate is a critical parameter that can influence the aggregation propensity and overall developability of an ADC. The hydrophobicity of the linker and the attached payload can significantly impact the solubility of the final ADC construct.[8] Generally, the inclusion of hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains or charged amino acids, can improve the aqueous solubility of linkers.[9]

Data Presentation: Solubility of MC-GGFG Based Conjugates

Comprehensive solubility data for the standalone MC-GGFG linker in various aqueous buffers is limited. However, solubility information for several MC-GGFG-payload conjugates is available, primarily in organic solvents.

| Compound | Solvent | Solubility | Reference |

| Mc-Gly-Gly-Phe-Gly-PAB-OH | DMSO | 233.33 mg/mL (367.63 mM) | [10] |

| MC-GGFG-PAB-Exatecan | DMSO | ≥ 100 mg/mL (91.23 mM) | [11] |

| MC-GGFG-DX8951 | DMSO | 40.00 mg/mL (42.24 mM) | [12] |

| GGFG-PAB-MMAE | DMSO | 120 mg/mL (101.23 mM) | [9] |

Note: "≥" means soluble, but saturation is unknown. The use of hygroscopic DMSO can significantly impact solubility.

Experimental Protocols

Detailed methodologies for assessing the key physicochemical properties of MC-GGFG based linkers are provided below.

Protocol for Assessing pH Stability of the Maleimide-Cysteine Conjugate

This protocol outlines a method to determine the rate of hydrolysis of the succinimide ring in a maleimide-conjugated antibody at different pH values.

Materials:

-

MC-GGFG conjugated ADC

-

Phosphate buffer (50 mM, pH 7.4)

-

Borate buffer (50 mM, pH 8.5)

-

Borate buffer (50 mM, pH 9.2)

-

Thermostated incubator (37°C and 45°C)

-

LC-MS system

Procedure:

-

Prepare solutions of the MC-GGFG conjugated ADC in each of the three buffers (pH 7.4, 8.5, and 9.2).

-

Incubate the solutions at 37°C. For accelerated hydrolysis, a separate set of samples can be incubated at 45°C in the pH 9.2 buffer.

-

At various time points (e.g., 0, 2, 4, 8, 14, 24, 48 hours), withdraw an aliquot from each sample.

-

Immediately analyze the aliquots by LC-MS to determine the relative abundance of the ring-closed and ring-opened forms of the linker.

-

Plot the percentage of the ring-opened form as a function of time for each pH condition to determine the hydrolysis kinetics.

Protocol for Determining Enzymatic Cleavage Kinetics

This protocol describes a fluorometric assay to determine the kinetic parameters (Km and kcat) for the cleavage of a GGFG-containing substrate by cathepsin B or L.

Materials:

-

Recombinant human Cathepsin B or Cathepsin L

-

Fluorogenic GGFG-containing substrate (e.g., GGFG-AMC)

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorogenic GGFG substrate in DMSO.

-

Prepare a serial dilution of the substrate in the Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

-

Activate the cathepsin enzyme by pre-incubating it in the Assay Buffer for 15 minutes at 37°C.

-

In a 96-well plate, add the activated enzyme solution to wells containing the different concentrations of the substrate.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and monitor the increase in fluorescence over time.

-

Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.[13]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to MC-GGFG linkers.

Caption: Mechanism of action for an ADC utilizing an MC-GGFG linker.

Caption: Workflow for assessing the in vitro plasma stability of an ADC.

Conclusion

The MC-GGFG linker represents a sophisticated and effective system for the targeted delivery of cytotoxic agents in the form of ADCs. Its physicochemical properties, particularly the pH-dependent stability of the maleimide-cysteine bond and the enzymatic cleavability of the GGFG peptide, are finely tuned to ensure stability in circulation and efficient payload release within target cells. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to design and optimize the next generation of antibody-drug conjugates. Further research to generate more comprehensive quantitative data on the solubility and enzymatic cleavage kinetics of MC-GGFG and its derivatives will continue to advance the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. benchchem.com [benchchem.com]

- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] The efficacy and safety of an ADC are critically dependent on the properties of its three main components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.[1][2] The linker plays a crucial role, ensuring the ADC remains stable in systemic circulation and facilitates the efficient release of the payload within the target cells.[3][4]

This document provides a detailed protocol for the conjugation of a novel linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, to monoclonal antibodies. This linker features a maleimidocaproyl (MC) spacer, a cathepsin-cleavable GGFG tetrapeptide sequence, and a cyclopropane-containing self-immolative moiety.[5][6] The GGFG sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted drug release.[5][] The conjugation is achieved by activating the terminal carboxylic acid of the linker and reacting it with the primary amine groups of lysine (B10760008) residues on the antibody surface.[8][9]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-provided | Targeting moiety |

| MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH-Payload | User-synthesized or Custom Order | Drug-linker complex |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Carboxylic acid activation agent |

| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Thermo Fisher Scientific | Stabilizes the EDC-activated intermediate |

| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | User-prepared | Buffer for the linker activation step |

| Conjugation Buffer (PBS, pH 7.4-8.0) | User-prepared | Buffer for the antibody-linker conjugation reaction |

| Quenching Buffer (1 M Tris-HCl, pH 8.0) | User-prepared | To stop the conjugation reaction |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the drug-linker complex |

| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher Scientific | For buffer exchange and removal of small molecule reagents |

| Amicon® Ultra Centrifugal Filters (50 kDa MWCO) | MilliporeSigma | For concentrating the antibody and ADC |

| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | For ADC purification and DAR analysis |

| Size Exclusion Chromatography (SEC) Column | Waters, Agilent | For analyzing ADC aggregation |

| Mass Spectrometer (Q-TOF or Orbitrap) | Sciex, Agilent, Thermo Fisher | For accurate mass determination and DAR confirmation |

Experimental Protocols

This section details the step-by-step procedure for conjugating the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH-payload to an antibody. The protocol is divided into four main stages: Antibody Preparation, Drug-Linker Activation, Conjugation, and Purification & Characterization.

Protocol 1: Antibody Preparation

-

Buffer Exchange: The antibody, as supplied, may be in a buffer containing primary amines (e.g., Tris) which will compete in the conjugation reaction. Exchange the antibody into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

-

Use a Zeba™ Spin Desalting Column (7K MWCO) or perform dialysis according to the manufacturer's instructions.

-

Repeat the buffer exchange step twice to ensure complete removal of any interfering substances.

-

-

Concentration Adjustment: Adjust the antibody concentration to a working range of 5-10 mg/mL using an Amicon® Ultra centrifugal filter (50 kDa MWCO).

-

Protein Quantification: Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm (A280) using a UV-Vis spectrophotometer. Use the antibody's specific extinction coefficient for an accurate calculation.

Protocol 2: Activation of Drug-Linker Carboxylic Acid

This protocol describes the activation of the terminal carboxyl group on the drug-linker complex using EDC and Sulfo-NHS to form a semi-stable, amine-reactive Sulfo-NHS ester.[10][11]

-

Dissolve Drug-Linker: Prepare a stock solution of the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH-Payload complex in anhydrous DMSO at a concentration of 10-20 mM.

-

Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Activation Reaction:

-

In a microcentrifuge tube, add the dissolved drug-linker complex.

-

Add a 1.5 to 2-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS relative to the drug-linker complex.

-

Incubate the reaction for 15-30 minutes at room temperature. The reaction mixture is now ready for immediate use in the conjugation step.

-

Protocol 3: Conjugation to Antibody Lysine Residues

This protocol details the reaction between the activated drug-linker and the lysine residues of the antibody.[][13] The Drug-to-Antibody Ratio (DAR) can be controlled by varying the molar ratio of the drug-linker to the antibody.

-

pH Adjustment (Optional but Recommended): For optimal reaction with lysine residues, the pH of the antibody solution in PBS can be raised to 7.8-8.0 using a small amount of a basic buffer like 0.5 M Sodium Borate, pH 8.0.

-

Conjugation Reaction:

-

Add the freshly activated drug-linker solution (from Protocol 2) to the prepared antibody solution (from Protocol 1).

-

The molar ratio of drug-linker to antibody is a critical parameter. A starting point of 5-10 molar equivalents of the drug-linker per mole of antibody is recommended for achieving a DAR of approximately 4. This will require optimization.

-

Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any remaining activated drug-linker. Incubate for 30 minutes at room temperature.

Protocol 4: ADC Purification and Characterization

Purification is essential to remove unreacted drug-linker, residual solvents, and other impurities.[3][14] Characterization is then performed to determine the quality of the conjugate.

-

Initial Purification: Remove excess, unreacted drug-linker and quenching reagents using a Zeba™ Spin Desalting Column (7K MWCO), exchanging the buffer to a formulation buffer of choice (e.g., PBS, pH 7.4).

-

Further Purification (if necessary): For a more homogeneous product, Hydrophobic Interaction Chromatography (HIC) can be employed. HIC separates ADC species based on the number of conjugated drug-linker molecules.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: A straightforward method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload. The calculation requires the extinction coefficients of both the antibody and the payload.[15]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[]

-

Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides the most accurate determination of the DAR and the distribution of different species.[17][18]

-

-

Aggregation Analysis: Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates) in the final ADC product.

-

Purity: Analyze the final product by SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the antibody.

-

Quantitative Data Summary

The following table provides typical starting parameters for the conjugation protocol. These values should be optimized for each specific antibody and payload combination to achieve the desired Drug-to-Antibody Ratio (DAR) and minimize aggregation.

| Parameter | Recommended Starting Value | Range for Optimization | Purpose |

| Linker Activation | |||

| EDC:Drug-Linker Molar Ratio | 1.5:1 | 1.2:1 to 3:1 | Activates the carboxylic acid group |

| Sulfo-NHS:Drug-Linker Molar Ratio | 2.5:1 | 2:1 to 5:1 | Stabilizes the activated intermediate |

| Activation Time (min) | 15 | 15 - 30 | Duration of the activation reaction |

| Conjugation | |||

| Drug-Linker:Antibody Molar Ratio | 8:1 | 3:1 to 20:1 | Controls the final DAR |

| Reaction pH | 7.8 | 7.4 - 8.5 | Optimizes reaction with lysine amines |

| Reaction Time (hours) | 2 | 1 - 4 | Duration of the conjugation reaction |

| DMSO Concentration (% v/v) | < 10% | 5% - 15% | Co-solvent for the drug-linker |

| Characterization | |||

| Target Average DAR | 3.5 - 4.0 | 2.0 - 8.0 | Balances efficacy and pharmacokinetic properties |

| Acceptable Aggregation (%) | < 5% | < 2% - 10% | Ensures product safety and stability |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of the antibody-drug conjugate.

Caption: Workflow for ADC Synthesis and Purification.

Signaling Pathway for ADC Internalization and Payload Release

This diagram illustrates the mechanism of action of a GGFG-linked ADC, from binding to the target cell to the release of the cytotoxic payload.

Caption: ADC Internalization and Payload Release Pathway.

References

- 1. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. njbio.com [njbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 13. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 17. agilent.com [agilent.com]

- 18. sciex.com [sciex.com]

Application Notes and Protocols for the Use of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH with Camptothecin in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of the cathepsin B-cleavable linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, in conjunction with the potent topoisomerase I inhibitor, Camptothecin, for the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2]

The linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, is a sophisticated construct featuring a maleimidocaproyl (MC) group for antibody conjugation, a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically cleaved by the lysosomal protease cathepsin B, and a cyclopropane-containing self-emulative moiety to facilitate the release of the active drug.[3][4] Cathepsin B is often upregulated in the tumor microenvironment, making this linker ideal for tumor-specific payload release.[5]

Camptothecin is a natural alkaloid that effectively induces apoptosis in rapidly dividing cancer cells by inhibiting DNA topoisomerase I.[6][][8] However, its clinical utility has been hampered by poor water solubility and instability of its active lactone form.[9][10] Conjugation to an antibody via a cleavable linker is a promising strategy to overcome these limitations and improve its therapeutic index.

These protocols will guide the user through the synthesis of the drug-linker conjugate, its conjugation to a monoclonal antibody (e.g., Trastuzumab), and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Data Presentation: Preclinical Efficacy of Camptothecin-Based ADCs with GGFG Linkers

While specific preclinical data for an ADC constructed with the exact MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker and parent Camptothecin is not publicly available, the following tables summarize representative data from studies on highly similar ADCs. These ADCs utilize a GGFG linker and a Camptothecin derivative (e.g., DXd) and target the HER2 receptor, providing a strong indication of the expected performance.

Table 1: In Vitro Cytotoxicity of HER2-Targeted Camptothecin Derivative ADCs

| Cell Line | HER2 Expression | ADC Construct | IC50 (nM) | Reference |

| SHP-77 | High | 7300-LP3004 (Camptothecin derivative-PSar-modified linker) | 39.74 | [1] |

| SHP-77 | High | 7300-LP2004 (Camptothecin derivative-PEG-modified linker) | 32.17 | [1] |

| SHP-77 | High | 7300-Deruxtecan (DXd) | 124.5 | [1] |

| SK-BR-3 | High | Trastuzumab-GGFG-DXd (T-DXd) | ~1 | [2] |

| JIMT-1 | Moderate | Trastuzumab-GGFG-ZD06519 | ~1 | [2] |

Table 2: In Vivo Efficacy of HER2-Targeted Camptothecin Derivative ADCs in Xenograft Models

| Xenograft Model | ADC Construct | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Reference |

| SHP-77 | 7300-LP3004 (Camptothecin derivative-PSar-modified linker) | 5 | 106.09 | [1] |

| SHP-77 | 7300-Deruxtecan (DXd) | 5 | 103.95 | [1] |

| NCI-N87 | Trastuzumab-GGFG-DXd (T-DXd) | 10 | Complete Regression | [11] |

| HCC-1954 | Trastuzumab-GGFG-DXd (T-DXd) | 10 | Tumor Regression | [12] |

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate (Camptothecin-Ester-Linker)

This protocol describes the esterification of the 20-hydroxyl group of Camptothecin with the terminal carboxylic acid of the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker using a carbodiimide-mediated coupling reaction.[13][14]

Materials:

-

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

-

Camptothecin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH (1.1 equivalents) and Camptothecin (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure drug-linker conjugate.

-

Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Conjugation of Drug-Linker to Monoclonal Antibody

This protocol details the conjugation of the maleimide (B117702) group of the drug-linker to a monoclonal antibody (e.g., Trastuzumab) via reduction of interchain disulfide bonds.[1][10]

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Drug-Linker Conjugate from Protocol 1, dissolved in an organic solvent like DMSO

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Purification of Reduced Antibody: a. Remove excess TCEP by passing the solution through a desalting column pre-equilibrated with PBS, pH 7.4. b. Immediately proceed to the conjugation step to prevent re-oxidation of the sulfhydryl groups.

-

Conjugation Reaction: a. Add the drug-linker solution (typically a 5-10 fold molar excess over the available sulfhydryl groups) to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v). b. Gently mix and incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.

-

Quenching: a. Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.

-

Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization of the ADC: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.[5][][15]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic potential of the ADC on cancer cell lines.[2][16][]

Materials:

-

Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free drug-linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-